(+-)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride
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Overview
Description
(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride typically involves several steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with ethylamine under controlled conditions to form the intermediate product. This intermediate is then reduced using a suitable reducing agent to yield the final compound. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Scientific Research Applications
(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets in biological systems. It acts on neurotransmitter receptors and pathways, modulating their activity and leading to various physiological effects. The compound’s ability to cross the blood-brain barrier makes it particularly interesting for neurological research.
Comparison with Similar Compounds
Similar Compounds
Epinephrine: A closely related compound with similar structure and function.
Norepinephrine: Another related compound with significant biological activity.
Dopamine: Shares structural similarities and is a key neurotransmitter in the brain.
Uniqueness
What sets (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride apart is its unique combination of hydroxyl and ethylamino groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of great interest in multiple scientific disciplines.
Properties
CAS No. |
3594-85-2 |
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Molecular Formula |
C10H16ClNO3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-ethylazanium;chloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-2-11-6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,10-14H,2,6H2,1H3;1H |
InChI Key |
JNQPGUGRMBWONQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-] |
Origin of Product |
United States |
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